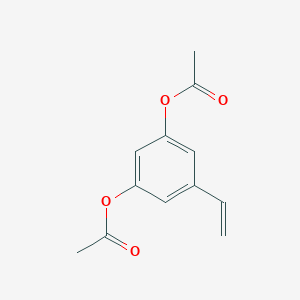

3,5-Diacetoxy Styrene

説明

Background and Significance in Organic Synthesis

The significance of 3,5-diacetoxy styrene (B11656) in organic chemistry lies primarily in its utility as a stable, protected form of 3,5-dihydroxystyrene. The direct use of 3,5-dihydroxystyrene can be problematic in certain reaction conditions, particularly in alkaline environments where the unprotected hydroxyl groups can interfere with the desired transformation or lead to unwanted side reactions. researchgate.netresearchgate.net By protecting the hydroxyl groups as acetates, chemists can perform reactions on the vinyl group with greater control and efficiency.

The synthesis of 3,5-diacetoxy styrene itself is a well-documented process in academic literature. A common route starts from commercially available 3,5-dihydroxybenzaldehyde (B42069). mdpi.com This starting material undergoes a Wittig reaction to form the vinyl group, yielding 3,5-dihydroxystyrene. researchgate.netmdpi.com Subsequent acetylation of the two hydroxyl groups with a reagent like acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) furnishes this compound in good yield. researchgate.netmdpi.com

| Reaction Step | Starting Material | Key Reagents | Product | Reported Yield | Reference |

| Wittig Reaction | 3,5-Dihydroxybenzaldehyde | Methyltriphenylphosphonium (B96628) bromide, Base (e.g., NaH) | 3,5-Dihydroxystyrene | Up to 98% | researchgate.net |

| Acetylation | 3,5-Dihydroxystyrene | Acetic anhydride, Pyridine, DMAP | This compound | 70% | mdpi.com |

This multi-step synthesis highlights the strategic importance of protecting groups in achieving complex molecular targets. The stability of the acetoxy groups under various conditions, coupled with the reactivity of the styrene moiety, makes this compound a versatile tool for synthetic chemists. researchgate.net

Role as a Precursor in the Synthesis of Bioactive Compounds, particularly Resveratrol (B1683913) and its Derivatives

The most prominent application of this compound in academic research is its role as a key precursor in the total synthesis of resveratrol and its derivatives. scbt.comlabroots.com Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring phytoalexin with a wide range of studied biological activities. Its synthesis often involves a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, to form the characteristic stilbene (B7821643) backbone. researchgate.net

In this context, this compound serves as one of the two primary fragments for the stilbene synthesis. It is coupled with a suitably protected halo-phenol, typically a 4-iodophenol (B32979) derivative. The Heck reaction, catalyzed by a palladium source like palladium(II) acetate (B1210297), forges a new carbon-carbon bond between the vinyl group of the styrene and the aromatic ring of the iodophenol. researchgate.net This reaction is highly effective and results in a complete trans stereoselectivity, which is crucial for obtaining the desired isomer of resveratrol. researchgate.net

| Reaction | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Reference |

| Heck Reaction | This compound | Protected 4-iodophenol | Palladium(II) acetate, PPh₃, Et₃N | Protected Resveratrol Derivative | researchgate.net |

| Heck Reaction | This compound | 4-O-methylglucopyranosyl bromide derivative | Palladium(II) acetate, Benzyltriethylammonium chloride, Tributylamine | Glucosylated Resveratrol Derivative | mdpi.com |

Following the coupling reaction, the acetoxy protecting groups on the stilbene product can be easily removed through hydrolysis to reveal the free hydroxyl groups, completing the synthesis of resveratrol or its analogue. byu.edu This synthetic strategy has been successfully employed to create not only resveratrol itself but also more complex derivatives, such as glucosylated versions, by using appropriately modified coupling partners. mdpi.com

Overview of Research Trajectories and Academic Relevance

Similarly, the Heck coupling step has been a subject of intense study. Research has explored the influence of different protecting groups on both the styrene and the iodophenol fragments. researchgate.net Findings indicate that using fully acetylated reagents (i.e., this compound and an acetylated iodophenol) provides the best yields for the coupling reaction. researchgate.net When unprotected or partially protected reagents are used, side reactions such as trans-acetylation can occur, leading to a complex mixture of resveratrol and its various acetylated derivatives, which complicates purification and lowers the yield of the desired final product. researchgate.net These detailed investigations underscore the compound's academic relevance as a platform for studying reaction mechanisms and developing more efficient and selective synthetic methodologies in organic chemistry.

Structure

3D Structure

特性

IUPAC Name |

(3-acetyloxy-5-ethenylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-4-10-5-11(15-8(2)13)7-12(6-10)16-9(3)14/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKQGWWKEWSQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)C=C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461958 | |

| Record name | 3,5-Diacetoxy Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155222-48-3 | |

| Record name | 1,3-Benzenediol, 5-ethenyl-, 1,3-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155222-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diacetoxy Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for 3,5-Diacetoxy Styrene (B11656)

The primary methods for synthesizing 3,5-diacetoxy styrene involve either the direct acetylation of 3,5-dihydroxystyrene or multi-step processes starting from more readily available precursors. researchgate.netmdpi.com

A common and direct route to this compound is the acetylation of 3,5-dihydroxystyrene. mdpi.com This process involves the introduction of acetyl groups to the hydroxyl functionalities of the starting material.

The acetylation of 3,5-dihydroxystyrene is frequently carried out using acetic anhydride (B1165640) as the acetylating agent. mdpi.comqut.edu.au The reaction is typically facilitated by a base, such as pyridine (B92270), and often includes a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comqut.edu.au DMAP is known to be a hypernucleophilic acylation catalyst that significantly accelerates the reaction. sigmaaldrich.com

In a typical procedure, 3,5-dihydroxystyrene is dissolved in a suitable solvent like dichloromethane (B109758) (CH2Cl2). mdpi.comqut.edu.au Pyridine and a catalytic amount of DMAP are added, and the mixture is cooled. Acetic anhydride is then added dropwise, and the reaction is stirred at room temperature for several hours. mdpi.com The use of pyridine serves as a base to neutralize the acetic acid byproduct formed during the reaction. nih.gov The reaction yields this compound, which can be purified by silica (B1680970) gel column chromatography. mdpi.comqut.edu.au Yields for this method have been reported in the range of 70-84%. mdpi.comqut.edu.au

Reaction Conditions for Acetylation of 3,5-Dihydroxystyrene:

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| 3,5-Dihydroxystyrene | Acetic anhydride, Pyridine, DMAP | CH2Cl2 | 0 °C to room temperature, 12 h | 70% | mdpi.com |

| 3,5-Dihydroxystyrene | Acetic anhydride, Pyridine, DMAP | Dichloromethane | Room temperature, overnight | 84% | qut.edu.au |

In multi-step syntheses leading to this compound, the use of protecting groups for hydroxyl functionalities is a critical consideration. researchgate.netmdpi.com Protecting groups are temporarily attached to a functional group to prevent it from reacting during subsequent synthetic steps. organic-chemistry.org

For the synthesis of the precursor 3,5-dihydroxystyrene, 3,5-dihydroxybenzaldehyde (B42069) is often used as a starting material. mdpi.com The hydroxyl groups of the benzaldehyde (B42025) are protected before proceeding with reactions to form the styrene moiety. A common protecting group for hydroxyls is the tert-butyldimethylsilyl (TBDMS) group. mdpi.com The hydroxyl groups of 3,5-dihydroxybenzaldehyde can be protected by reacting it with tert-butylchlorodimethylsilane (TBDMSCl) in the presence of a base like diisopropylethylamine (DIPEA). mdpi.com

Following the formation of the vinyl group, typically through a Wittig reaction, the TBDMS protecting groups are removed using a reagent such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to yield 3,5-dihydroxystyrene. mdpi.com This dihydroxystyrene is then acetylated as described previously to give the final product. mdpi.com The choice of protecting group is crucial as it must be stable under the conditions of the vinyl group formation but readily cleavable to regenerate the hydroxyl groups for the final acetylation step. organic-chemistry.orgunivpancasila.ac.id The acetyl group itself can be considered a protecting group for the hydroxyl functions in subsequent reactions like the Heck coupling. researchgate.net

Common Protecting Groups in Organic Synthesis:

| Protecting Group | Abbreviation | Stability | Cleavage Conditions |

| tert-Butyldimethylsilyl | TBDMS | Stable to many reaction conditions | Fluoride ion sources (e.g., TBAF) |

| Acetyl | Ac | Stable under acidic and oxidative conditions | Basic or reductive conditions |

| Benzyl | Bn | Stable to a wide range of conditions | Hydrogenolysis |

While not the most common route for this specific compound, Friedel-Crafts acylation is a fundamental method for introducing an acyl group to an aromatic ring. mt.comwikipedia.org This electrophilic aromatic substitution reaction typically involves reacting an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mt.comsavemyexams.com

For the synthesis of a precursor to this compound, one could envision a Friedel-Crafts acylation on a protected benzene (B151609) derivative. However, the presence of hydroxyl groups, even when protected, can complicate Friedel-Crafts reactions. The Lewis acid catalyst can complex with the oxygen atoms, potentially deactivating the ring or leading to undesired side reactions. wikipedia.org Therefore, this method is less frequently employed for this target molecule compared to the acetylation of the pre-formed dihydroxystyrene.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are integral to the synthesis of complex molecules, including stilbenes and their precursors. nih.govnih.gov

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction that couples an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.org This reaction is particularly relevant in the synthesis of resveratrol (B1683913) and its analogs, where this compound serves as a key building block. researchgate.net

In this context, this compound is coupled with an appropriately substituted aryl halide, for example, p-acetoxyiodobenzene, in the presence of a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), and a base like triethylamine (B128534) (Et₃N). researchgate.netgoogle.com The reaction is typically carried out in a solvent like acetonitrile (B52724) at reflux. researchgate.net This coupling results in the formation of a stilbene (B7821643) derivative, demonstrating the utility of this compound as a precursor in more complex molecular architectures. researchgate.netuitm.edu.my The Heck reaction proceeds via a catalytic cycle involving oxidative addition, alkene insertion, and beta-hydride elimination. wikipedia.org

Key Components of a Heck Coupling Reaction:

| Component | Example | Function |

| Alkene | This compound | Substrate providing the vinyl group |

| Aryl Halide | p-Acetoxyiodobenzene | Substrate providing the aryl group |

| Palladium Catalyst | Palladium(II) Acetate | Facilitates the coupling |

| Ligand | Triphenylphosphine | Stabilizes the palladium catalyst |

| Base | Triethylamine | Neutralizes the generated acid |

| Solvent | Acetonitrile | Provides the reaction medium |

Palladium-Catalyzed Coupling Reactions from Simpler Precursors

Functional Group Transformations and Reaction Mechanisms

The chemical reactivity of this compound is largely dictated by its functional groups. The acetoxy groups can be readily transformed into hydroxyl groups, and the styrene double bond can participate in various addition and rearrangement reactions. Understanding the mechanisms of these transformations is crucial for designing efficient synthetic routes to target molecules.

Hydrolysis of Acetoxy Groups to Hydroxyl Groups

The hydrolysis of the acetoxy groups in this compound to yield 3,5-dihydroxystyrene is a fundamental transformation. This reaction is typically carried out under basic conditions. However, the alkaline environment can sometimes lead to the formation of byproducts. For instance, in a Wittig reaction aimed at producing this compound, the alkaline conditions can cause partial or complete hydrolysis of the ester groups, resulting in a mixture of 3-acetoxy-5-hydroxystyrene and 3,5-dihydroxystyrene. researchgate.net

A common method for the deacetylation of this compound involves treatment with a base in a suitable solvent. One documented procedure involves the use of pyridine and acetic anhydride to first synthesize this compound from 3,5-dihydroxystyrene. researchgate.net The reverse reaction, hydrolysis, can be achieved by treating the diacetate with a base like sodium hydroxide (B78521) or potassium carbonate in a solvent mixture such as methanol (B129727) and water.

Reduction Reactions to Form 3,5-Dihydroxystyrene

While hydrolysis directly converts the acetoxy groups, reduction reactions can also be employed, often in a multi-step sequence starting from a different precursor. A common synthetic route to 3,5-dihydroxystyrene, which is a precursor for this compound, involves the reduction of an intermediate. For example, 3,5-dihydroxybenzaldehyde can be protected with tert-butyldimethylsilyl (TBDMS) groups, followed by a Wittig reaction to form the styrene double bond. The subsequent removal of the TBDMS protecting groups with tetrabutylammonium fluoride (TBAF) yields 3,5-dihydroxystyrene. mdpi.com This diol can then be acetylated to give this compound. mdpi.com

Another approach involves the reduction of a carbonyl group. For instance, 3,5-dihydroxyacetophenone could be a precursor, though this would require reduction of the ketone and subsequent dehydration to form the styrene, which is a less direct route.

Investigating Oxidative 1,2-Aryl Migration in Related Styrene Compounds

Oxidative 1,2-aryl migration is a significant transformation in organic synthesis, allowing for the construction of α-aryl carbonyl compounds. While direct studies on this compound are not prevalent, research on related styrene compounds provides valuable insights. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)2), are often employed to induce these rearrangements. oup.comjst.go.jp

These reactions are believed to proceed through the formation of a cationic intermediate upon the addition of the hypervalent iodine reagent to the alkene. This is followed by the migration of an aryl group to the adjacent carbon, leading to the rearranged product. researchgate.net The nature of the substituents on the migrating aryl ring and the reaction conditions can significantly influence the efficiency and selectivity of the migration. bohrium.com For instance, the use of chiral hypervalent iodine reagents can lead to enantioselective oxidative rearrangements of 1,1-disubstituted alkenes. d-nb.infobeilstein-journals.org

A study on poly[4-(diacetoxyiodo)styrene] has shown its effectiveness in promoting the oxidative 1,2-aryl migration of alkyl aryl ketones. oup.com This polymer-supported reagent offers the advantage of easy separation and recovery after the reaction.

Study of Alpha-Hydroxylation and Oxidation Reactions

The α-hydroxylation of ketones and oxidation of other functional groups are important transformations that can be mediated by hypervalent iodine reagents. Poly[4-(diacetoxyiodo)styrene] has been demonstrated to be an effective reagent for the α-hydroxylation of ketones. oup.com This reaction introduces a hydroxyl group at the carbon atom adjacent to the carbonyl group, a valuable transformation in the synthesis of complex organic molecules.

Furthermore, hypervalent iodine reagents can be used for the oxidation of various substrates. For example, the oxidation of hydroquinones to quinones and sulfides to sulfoxides can be achieved using poly[4-(diacetoxyiodo)styrene]. oup.com In the context of styrene derivatives, oxidation can lead to different products depending on the reaction conditions. For instance, the light-driven oxidation of styrene in the presence of a water-soluble nanocage can selectively produce benzaldehyde or acetophenone (B1666503) depending on the oxygen concentration. nih.gov While not specific to this compound, these studies highlight the potential for oxidative transformations of the styrene moiety.

Decarbonylative Alkylative Esterification of Styrene Derivatives

A noteworthy transformation involving styrene derivatives is the decarbonylative alkylative esterification. This reaction allows for the formation of elongated benzoates from styrene derivatives, aliphatic aldehydes, and an iodobenzene (B50100) diacetate. researchgate.net This three-component reaction is catalyzed by a cobalt salt and provides a novel method for constructing C(sp³)–C(sp³) and C(sp³)–O bonds. rsc.org

The catalytic system for the decarbonylative alkylative esterification of styrene derivatives typically involves a combination of a cobalt catalyst, such as cobalt(II) acetate (Co(OAc)2), and a hypervalent iodine(III) reagent, like iodobenzene diacetate (PhI(OAc)2). researchgate.net Theoretical studies using density functional theory (DFT) have been conducted to understand the reaction mechanism. researchgate.net

The proposed pathway involves the generation of alkyl radicals from aliphatic aldehydes through decarbonylation. These radicals then add to the styrene derivative. The reaction is believed to proceed through an interconversion of Co(II)–Co(III)–Co(I) complexes, which facilitates the formation of the final ester product. rsc.org Computational studies have shown that the styrene derivatives act as electron donors, while the aldehyde derivatives are electron acceptors in this transformation. researchgate.net The ligand exchange step has been identified as the rate-determining step for this reaction. researchgate.net

Interactive Data Table: Reagents and Conditions for Transformations of this compound and Related Compounds

| Transformation | Substrate | Reagents | Catalyst | Solvent | Product | Yield (%) | Reference |

| Acetylation | 3,5-Dihydroxystyrene | Acetic anhydride, Pyridine, DMAP | - | CH₂Cl₂ | 5-Vinyl-1,3-phenylene diacetate | 70 | mdpi.com |

| Hydrolysis | This compound | Alkaline conditions | - | - | 3-Acetoxy-5-hydroxystyrene & 3,5-Dihydroxystyrene | Mixture | researchgate.net |

| Debenzylation/Acetylation | trans-4,5-Dibenzyloxy-β-pyrrolidino-2-nitrostyrene | H₂, Acetic anhydride | Pd/C | Acetic acid | 5,6-Diacetoxyindole | - | googleapis.com |

| Oxidative 1,2-Aryl Migration | Alkyl aryl ketones | Poly[4-(diacetoxyiodo)styrene] | - | - | α-Aryl alkanoic acid esters | - | oup.com |

| α-Hydroxylation | Ketones | Poly[4-(diacetoxyiodo)styrene] | - | - | α-Hydroxy ketones | - | oup.com |

| Decarbonylative Alkylative Esterification | Styrene derivatives | Aliphatic aldehydes, PhI(OAc)₂ | Co(OAc)₂ | - | Chain elongated benzoates | - | researchgate.netrsc.org |

Theoretical Studies of Reaction Energy and Electron Transfer

Theoretical and computational studies are crucial for understanding the intricate mechanisms of reactions involving substituted styrenes, providing insights into reaction feasibility, kinetics, and electron transfer processes. By employing methods like density functional theory (DFT), researchers can model reaction pathways and predict the chemical properties of molecules like this compound.

The kinetics of intramolecular electron transfer (ET) can be described by the semi-classical Marcus theory, which is applicable when a rigid spacer separates the electron donor and acceptor moieties. nih.gov The rate of electron transfer (k_et) is dependent on the thermodynamic driving force (–ΔG_et), the reorganization energy (λ), and the electronic coupling (H_DA) between the precursor and successor states. nih.gov The driving force can be estimated using the Rehm-Weller equation, which connects it to the electrochemical potentials of the donor and acceptor and the excited state energy of the fluorophore (in photoinduced electron transfer). nih.gov For styrene specifically, calculations of electron and hole reorganization energies have shown that it is more favorable for hole transport than electron transport. researchgate.net In the context of this compound, the two acetoxy groups act as electron-withdrawing substituents, which would be expected to influence the molecule's donor-acceptor properties, reaction energies, and electron transfer kinetics in a predictable manner based on these theoretical models.

Table 1: Key Parameters in Theoretical Electron Transfer Studies for Styrene Derivatives

| Parameter | Description | Relevance to this compound | Source |

| HOMO/LUMO Energy | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap influences chemical reactivity and stability. | The electron-withdrawing acetoxy groups lower the HOMO energy, affecting its properties as an electron donor in reactions. | researchgate.net |

| Reaction Energy (ΔE_rxn) | The overall energy change during a chemical reaction, indicating whether it is exothermic or endothermic. | Determines the thermodynamic feasibility of synthetic routes involving this compound. | researchgate.net |

| ET Driving Force (–ΔG_et) | The free energy change associated with the electron transfer process, calculated via the Rehm-Weller equation. | A key determinant of the rate of electron transfer reactions where this compound acts as a donor or acceptor. | nih.gov |

| Reorganization Energy (λ) | The energy required to distort the geometries of the donor and acceptor from their equilibrium structures to the transition state geometry for electron transfer. | Influences the electron transfer rate; lower reorganization energy typically leads to faster rates. | nih.govresearchgate.net |

Green Chemistry Approaches in this compound Synthesis and Derivatives

Green chemistry principles are increasingly being applied to the synthesis of specialty monomers like this compound to reduce environmental impact. A primary focus is the utilization of renewable, bio-based feedstocks instead of petroleum-derived starting materials. Research has demonstrated the successful synthesis of various bio-based styrene alternatives, such as 4-vinylphenol (B1222589) derivatives, starting from building blocks derived from lignin. researchgate.net This approach often involves a sequence of green-compliant reactions, including Knoevenagel condensation, decarboxylation, and a final acetylation step to yield the desired acetylated styrene monomer. researchgate.net Such strategies position compounds like this compound and its isomers as important intermediates in the development of sustainable polymers.

Environmentally Benign Reaction Conditions and Catalysis

The development of environmentally benign reaction conditions and novel catalytic systems is central to the green synthesis of this compound and its derivatives. These methods aim to eliminate hazardous reagents, reduce waste, and operate under milder conditions.

A prominent example is the use of chemoenzymatic processes. Recent advances in biocatalysis have enabled a two-step, single-vessel synthesis that starts with hydroxycinnamic acids. The process first uses a ferulic acid decarboxylase (FDC) for the decarboxylation step, followed by a lipase-mediated acetylation to produce the final acetylated hydroxystyrene. This method operates in aqueous solvents at mild temperatures (around 60°C) and can achieve high yields, presenting a greener alternative to traditional chemical methods that may require hazardous reagents like acetic anhydride.

Other green approaches focus on the choice of solvents and catalysts. The synthesis of 3,4-diacetoxystyrene (B1631510) has been described using tert-butyl methyl ether as a solvent, which is considered a greener alternative to many other ethers. chemicalbook.com For reactions involving derivatives, polymer-supported reagents like poly[4-(diacetoxyiodo)styrene] can be used as an environmentally friendly oxidizing agent in combination with TEMPO for the oxidation of alcohols. researchgate.net This heterogeneous catalyst offers the advantage of easy recovery and reuse. researchgate.net Furthermore, advanced catalytic systems, such as Rh-catalyzed hydrogenation using an aluminum-water system for the in situ generation of hydrogen, provide a safe and environmentally benign method for transformations like the reduction of the vinyl group on styrene derivatives. mdpi.com

Table 2: Comparative Analysis of Synthetic Routes for Acetylated Hydroxystyrenes

| Method | Typical Yield (%) | Purity (%) | Scalability | Environmental Impact | Source |

| Traditional Chemical Synthesis | ~72 | >99 | High | Moderate (due to solvent waste and hazardous reagents) | |

| Chemoenzymatic Synthesis | ~90 | ~98 | Moderate | Low (uses aqueous solvents and biocatalysts) |

Iii. Polymer Science and Engineering Applications of 3,5 Diacetoxy Styrene

Radical Polymerization of 3,5-Diacetoxy Styrene (B11656)

Radical polymerization is a fundamental method for synthesizing polymers from vinyl monomers like 3,5-diacetoxy styrene. This process allows for the creation of poly(3,5-diacetoxystyrene), a precursor to poly(3,5-dihydroxystyrene).

The radical polymerization of styrenic monomers proceeds through a well-established chain-reaction mechanism involving three key steps: initiation, propagation, and termination. cmu.edumcmaster.ca

Initiation: The process begins with the decomposition of an initiator molecule (e.g., AIBN or a peroxide) to generate free radicals. These radicals then react with a monomer molecule to form an initiated monomer radical.

Propagation: The newly formed radical adds to successive monomer molecules, rapidly extending the polymer chain.

Termination: The growth of a polymer chain is halted through reactions between two propagating radicals, either by combination (coupling) or disproportionation. cmu.edu

The kinetics of these polymerizations are influenced by factors such as monomer concentration, initiator concentration, and temperature. The rate of polymerization is typically first order with respect to monomer concentration and one-half order with respect to initiator concentration. mdpi.com For styrenic systems, the mechanism generally involves the reversible activation and deactivation of dormant species, with only a small fraction of chains actively propagating at any given moment. cmu.edu

To synthesize polymers with well-defined molecular weights, low polydispersity, and complex architectures, living/controlled radical polymerization (CRP) techniques are employed. sigmaaldrich.comcmu.edu These methods minimize irreversible termination reactions that are common in conventional radical polymerization. sigmaaldrich.com Two prominent techniques for styrenic monomers are Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP).

Nitroxide-Mediated Polymerization (NMP) utilizes a stable nitroxide radical (like TEMPO) or an alkoxyamine initiator to reversibly cap the growing polymer chain. cmu.edusigmaaldrich.com This establishes a dynamic equilibrium between active propagating radicals and dormant, capped species. NMP is particularly effective for styrene-based monomers and is less sensitive to impurities than other methods. ucl.ac.uk Research on the analogous 3,4-diacetoxystyrene (B1631510) has demonstrated successful, controlled polymerization using NMP with an SG1-blocbuilder (N-tert-butyl-1-diethylphosphono-2,2-dimethylpropyl nitroxide) initiator, yielding polymers with predictable molecular weights and narrow molecular weight distributions. ucl.ac.uk

Atom Transfer Radical Polymerization (ATRP) involves the reversible transfer of a halogen atom (typically chlorine or bromine) between a transition metal complex (e.g., copper-based) and the propagating radical. cmu.edusigmaaldrich.com This process also maintains a low concentration of active radicals, enabling controlled chain growth. sigmaaldrich.com ATRP is versatile and can be used to polymerize a wide range of monomers, including styrenes and acrylates, to create well-defined block copolymers. acs.orgmdpi.com

The synthesis of homopolymers and copolymers of diacetoxy styrene is typically achieved using controlled polymerization methods to ensure well-defined materials. As a direct parallel, the synthesis of poly(3,4-diacetoxystyrene)-b-poly(4-trimethylsilylstyrene) (PDAS-b-PTMSS) has been successfully performed via sequential NMP. ucl.ac.ukacs.org In this process, the first block of PDAS is polymerized, and this macroinitiator is then used to initiate the polymerization of the second monomer, 4-trimethylsilylstyrene (TMSS). ucl.ac.uk This yields a diblock copolymer with controlled block lengths and low polydispersity.

Table 1: Example Synthesis of a PDAS-SG1 Macroinitiator via NMP

| Parameter | Value | Reference |

|---|---|---|

| Monomer | 3,4-Diacetoxystyrene | ucl.ac.uk |

| Initiator | SG1-blocbuilder | ucl.ac.uk |

| Solvent | DMF | ucl.ac.uk |

| Temperature | 120 °C | ucl.ac.uk |

This macroinitiator can then be chain-extended with a second monomer to form a block copolymer.

Block Copolymer Architectures and Self-Assembly

Block copolymers containing a poly(diacetoxystyrene) block are valuable as precursors to high-χ systems. The Flory-Huggins interaction parameter (χ) quantifies the immiscibility between two polymer blocks; a high χ value allows for microphase separation even at low total degrees of polymerization (N), enabling the formation of very small nanostructures. researchgate.netresearchgate.net

A key strategy for creating high-χ block copolymers involves pairing a hydrophilic block with a hydrophobic block. ucl.ac.uk The deprotection of poly(3,4-diacetoxystyrene) to poly(3,4-dihydroxystyrene) (PDHS) generates a highly hydrophilic, catechol-containing block. ucl.ac.ukacs.org When this is paired with a hydrophobic, silicon-containing block like poly(4-trimethylsilylstyrene) (PTMSS), the resulting PDHS-b-PTMSS copolymer exhibits a very high χ value. ucl.ac.uk This high degree of incompatibility drives strong segregation between the blocks.

Researchers have synthesized a library of these block copolymers with varying molecular weights and block ratios. ucl.ac.ukucl.ac.uk Small-angle X-ray scattering (SAXS) studies on these materials in bulk have revealed self-assembled lamellar and cylindrical structures with periodicities (domain spacing) as small as 8 nm. ucl.ac.ukacs.org

Table 2: Molecular Characteristics of Synthesized PDAS-b-PTMSS Block Copolymers

| Sample | Mn ( kg/mol ) | Polydispersity (Đ) | Volume Fraction of PDAS (fPDAS) | Morphology (Bulk) | Reference |

|---|---|---|---|---|---|

| BCP 1 | 2.1 | 1.15 | 0.50 | Lamellar | acs.org |

Data is illustrative of the range of synthesized copolymers based on the 3,4-isomer.

The ability of high-χ block copolymers to self-assemble into well-ordered, periodic nanostructures in thin films is a cornerstone of bottom-up nanofabrication. nih.govsemanticscholar.org These patterns can serve as etch masks for transferring designs onto a substrate, a process known as directed self-assembly (DSA). researchgate.net

For the PDHS-b-PTMSS system, thin films can be prepared and annealed to induce microphase separation. acs.orgucl.ac.uk Solvent vapor annealing, where the film is exposed to a controlled solvent atmosphere, is a common technique used to enhance polymer chain mobility and promote the formation of highly ordered structures. acs.org Studies have shown that PDHS-b-PTMSS thin films can form well-defined line-space patterns of 10 nm after annealing at 20°C for just 20 minutes. acs.orgucl.ac.uk The silicon-containing PTMSS block provides excellent etch resistance against oxygen-based reactive ion etching (RIE), allowing the pattern to be effectively transferred to an underlying substrate. ucl.ac.uk This demonstrates the potential of using diacetoxy styrene-derived block copolymers for next-generation nanomanufacturing. acs.org

Post-Polymerization Modification and Functionalization

Post-polymerization modification is a powerful strategy that allows for the incorporation of functional groups that might otherwise be incompatible with the initial polymerization conditions. cmu.edu This method enables the synthesis of a base polymer which is then transformed into a functional material through subsequent chemical reactions. wiley-vch.de

Hydrolysis of Poly(3,5-Diacetoxystyrene) to Poly(3,5-Dihydroxystyrene)

The key post-polymerization modification of poly(3,5-diacetoxystyrene) is its hydrolysis to yield poly(3,5-dihydroxystyrene). The acetoxy groups serve as protecting groups for the hydroxyl functionalities during polymerization. Once the desired polymer backbone is formed, these protecting groups can be removed. This transformation is typically achieved through acid-catalyzed or base-catalyzed hydrolysis.

For instance, in related systems like poly(3,4-diacetoxystyrene), the deprotection of acetoxy groups is effectively carried out using acidic conditions, such as hydrochloric acid in a solvent mixture at elevated temperatures, to yield the corresponding poly(dihydroxystyrene). ucl.ac.uk This process converts the relatively hydrophobic precursor polymer into a hydrophilic polymer with reactive phenolic hydroxyl groups. The efficiency of this hydrolysis is critical for the subsequent functionalization steps.

| Parameter | Condition | Source |

| Reaction | Hydrolysis of Acetoxy Groups | ucl.ac.uk |

| Catalyst | Acid (e.g., Hydrochloric Acid) | ucl.ac.uk |

| Solvent | Tetrahydrofuran (THF) / Water | ucl.ac.uk |

| Temperature | ~50 °C | ucl.ac.uk |

| Outcome | Conversion to Dihydroxy Groups | ucl.ac.uk |

This table presents typical conditions for the hydrolysis of poly(diacetoxystyrene) based on research with closely related isomers.

Introduction of Diverse Functionalities via Side Chain Modification

The true versatility of poly(3,5-dihydroxystyrene) lies in the reactivity of its phenolic hydroxyl groups. These sites act as handles for introducing a wide array of chemical functionalities onto the polymer side chains. cmu.edu This capability allows for the fine-tuning of the polymer's physical and chemical properties, such as solubility, thermal stability, and reactivity. nih.gov

Methods for modifying these hydroxyl groups are numerous and include standard organic reactions such as:

Esterification: Reaction with various carboxylic acids or acyl chlorides to attach different ester groups.

Etherification: Reaction with alkyl halides or other electrophiles to form ether linkages.

Grafting: Using the hydroxyl groups to initiate the polymerization of other monomers, creating graft copolymers. mdpi.com

This strategy enables the creation of a library of functional polymers from a single parent polymer, which is invaluable for systematically studying structure-property relationships. nih.gov

Advanced Materials Development

The functional polymers derived from this compound are building blocks for a variety of advanced materials with applications in fields like microelectronics and specialty chemicals.

Application in High Interaction Parameter Polymer Systems

Polymers containing polar functional groups, such as the hydroxyl groups in poly(3,5-dihydroxystyrene), are known to exhibit high Flory-Huggins interaction parameters (χ). kinampark.com The interaction parameter is a measure of the thermodynamic incompatibility between different polymer blocks in a block copolymer. nih.govresearchgate.net A high χ value is desirable for the self-assembly of block copolymers into well-defined nanostructures with very small feature sizes (sub-10 nm). acs.org

Research on analogous systems, like poly(3,4-dihydroxystyrene)-based block copolymers, has shown that the significant difference in polarity between the hydrophilic dihydroxystyrene block and a hydrophobic block (e.g., polystyrene or silicon-containing polymers) leads to a high χ value. ucl.ac.ukacs.org This strong segregation enables the formation of highly ordered lamellar or cylindrical domains at low degrees of polymerization, which is a key goal for next-generation nanolithography and data storage applications. ucl.ac.uk

Creation of Multifunctional Polymers with Tailored Properties

The ability to introduce various chemical groups onto the polymer backbone via post-polymerization modification allows for the creation of multifunctional polymers. rsc.org A single polymer chain can be endowed with multiple properties by attaching different functional moieties. For example, one could introduce groups that enhance thermal stability, while others provide specific binding sites or optical properties. This approach is a cornerstone of developing "smart" polymers that can respond to external stimuli or materials with a unique combination of characteristics for specialized engineering applications.

Development of Polymer-Supported Reagents (e.g., Poly[4-(diacetoxyiodo)styrene])

Functional polymers serve as excellent scaffolds for creating polymer-supported reagents. By immobilizing a reactive species onto a polymer chain, the reagent can be easily separated from the reaction mixture by simple filtration, simplifying product purification and enabling reagent recycling.

A prominent example of this class of materials is poly[4-(diacetoxyiodo)styrene], also known as polystyrene-supported iodobenzene (B50100) diacetate (PSDIB). tcichemicals.comcymitquimica.com This is a polymer-bound hypervalent iodine(III) reagent used as a mild and selective oxidizing agent in organic synthesis. While this specific reagent is synthesized from polystyrene rather than poly(3,5-diacetoxystyrene), it exemplifies the principle. The phenolic hydroxyls of poly(3,5-dihydroxystyrene) could similarly be used as anchor points to attach other catalytic or reactive species, leading to novel polymer-supported systems derived from this monomer.

| Compound Name | Structure | Class | Application |

| Poly[4-(diacetoxyiodo)styrene] | A polystyrene backbone where phenyl rings are substituted with -I(OAc)₂ groups. | Polymer-Supported Reagent | Mild oxidizing agent |

Recycling and Reuse of Polymer-Supported Reagents

A significant advantage of using polymers derived from functionalized styrenes, such as poly[4-(diacetoxyiodo)styrene] (PDAIS)—a close structural analog and functional equivalent to a polymer derived from this compound—is the ability to recover and reuse the reagent. This recyclability addresses both economic and environmental concerns associated with chemical synthesis by minimizing waste and allowing for the repeated use of what would otherwise be a stoichiometric reagent. magtech.com.cnnsf.gov The development of recoverable and reusable catalysts and reagents has been a major research focus, aiming to simplify product separation and reduce the cost associated with expensive reagents. magtech.com.cnumass.edu

The fundamental principle behind the recycling of these polymer-supported reagents lies in the insolubility of the polymer backbone. After a reaction is complete, the spent polymer, which is in a different chemical state, can be easily separated from the soluble reaction mixture, containing the product and solvent, by simple filtration. nsf.govoup.com This eliminates the need for complex purification techniques like chromatography. nsf.gov

The process for a hypervalent iodine reagent like PDAIS is a prime example. During an oxidation reaction, the active iodine(III) center of PDAIS is reduced to an iodine(I) species, resulting in the formation of poly(4-iodostyrene). oup.com This spent polymer is recovered quantitatively by filtration. nih.govjst.go.jp The recovered poly(4-iodostyrene) can then be chemically regenerated back to its active, trivalent iodine form. This re-oxidation is typically accomplished using an oxidizing agent such as peracetic acid (often generated from hydrogen peroxide and acetic anhydride) or m-chloroperbenzoic acid. jst.go.jptubitak.gov.tr The regenerated PDAIS can then be reused in subsequent reactions, often with no significant loss of activity. oup.comjst.go.jp

Research has demonstrated the high efficiency and practicality of this recycling loop. The recovered poly(4-iodostyrene) can be purified by dissolving it in a solvent like chloroform (B151607) and then precipitating it with methanol (B129727) to remove any adsorbed impurities before regeneration. oup.com Studies confirm that the regenerated PDAIS exhibits reactivity comparable to the freshly prepared reagent in various transformations, including the oxidation of alcohols and sulfides. oup.comresearchgate.net For instance, the regeneration and reuse of PDAIS in the generation of singlet oxygen showed similar activity to the original polymer. tubitak.gov.tr This ability to be easily recovered and regenerated makes polymer-supported reagents a cornerstone of green and sustainable chemistry. nih.govrsc.org

Table 1: The General Recycling Process for Poly[4-(diacetoxyiodo)styrene] (PDAIS)

This table outlines the typical lifecycle of PDAIS in a chemical reaction, from its active form to its recovery and regeneration.

| Step | Stage | Description | Chemical Form |

| 1 | Reaction | The active polymer-supported reagent is used to carry out a chemical transformation, such as the oxidation of an alcohol. | Poly[4-(diacetoxyiodo)styrene] |

| 2 | Post-Reaction | After the substrate is converted to product, the reagent is reduced to its spent form. | Poly(4-iodostyrene) |

| 3 | Recovery | The insoluble, spent polymer is separated from the soluble product and solvent via simple filtration. | Poly(4-iodostyrene) |

| 4 | Regeneration | The recovered spent polymer is re-oxidized using a suitable oxidizing agent to restore its original, active form. | Poly[4-(diacetoxyiodo)styrene] |

Table 2: Research Findings on the Recycling Efficiency of Poly[4-(diacetoxyiodo)styrene] (PDAIS)

This table summarizes key findings from research on the recovery and reuse of PDAIS, highlighting its performance across multiple cycles.

| Finding | Detail | Source |

| Recovery Yield | The spent reagent, poly(4-iodostyrene), was recovered nearly quantitatively in a pure form after simple filtration. | nih.gov, jst.go.jp |

| Regeneration | Re-oxidation of the recovered poly(4-iodostyrene) proceeded quantitatively. | jst.go.jp |

| Reusability | The regenerated PDAIS can be reused for the same reactions without a significant loss of oxidative activity. | jst.go.jp, oup.com |

| Catalytic Activity | In the oxidation of alcohols, the regenerated PDAIS offered the advantage of efficient recovery and subsequent recycling with yields comparable to non-supported reagents. | researchgate.net |

| Activity Confirmation | Elemental analysis of the regenerated poly[4-(diacetoxyiodo)styrene] confirmed the successful restoration of the diacetoxyiodo groups. | oup.com |

| Singlet Oxygen Generation | Regeneration and reuse of PDAIS for singlet oxygen generation showed similar activity to the freshly prepared polymer. | tubitak.gov.tr |

Iv. Computational Chemistry and Theoretical Studies on 3,5 Diacetoxy Styrene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. nrel.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For 3,5-diacetoxy styrene (B11656), such calculations can elucidate its geometry, stability, and electronic characteristics, which are crucial for understanding its reactivity as a monomer. nrel.govnih.gov Techniques like those implemented in software packages such as TURBOMOLE or Gaussian are used to compute properties like the charge density on the molecular surface, which influences intermolecular interactions. google.comresearchgate.net

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method in computational chemistry. uni-muenchen.de Instead of calculating the complex wave function of a many-electron system, DFT determines the energy of a molecule from its electron density. uni-muenchen.de This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying molecules the size of 3,5-diacetoxy styrene. nih.gov

Applications of DFT for this compound include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms. researchgate.net

Calculation of Molecular Properties: Predicting properties such as dipole moment, polarizability, and vibrational frequencies, which correspond to infrared spectra. nih.gov

Electronic Structure Analysis: Investigating the distribution of electrons to understand chemical bonding and reactivity. researchgate.net

Hybrid functionals, such as B3LYP, which combine DFT with elements of Hartree-Fock theory, are commonly employed to achieve high accuracy in these calculations. uni-muenchen.denih.gov The table below lists some computed properties for this compound, derived from computational methods.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₂O₄ | nih.gov |

| Molecular Weight | 220.22 g/mol | nih.govscbt.com |

| Exact Mass | 220.07355886 Da | nih.gov |

| Topological Polar Surface Area | 52.6 Ų | nih.gov |

| Heavy Atom Count | 16 | nih.gov |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. uwosh.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netresearchgate.net

For this compound:

HOMO: The location and energy of the HOMO would indicate the most likely sites for electrophilic attack and the molecule's potential as an electron donor in reactions. researchgate.net

LUMO: The LUMO's characteristics are crucial for understanding reactions with nucleophiles, where this compound would act as an electron acceptor. uwosh.eduresearchgate.net

HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is an indicator of the molecule's kinetic stability and electronic excitability. nih.govresearchgate.net A smaller gap suggests the molecule is more easily polarized and more reactive. This gap also correlates with the energy of the lowest-energy electronic transitions observed in UV-visible spectroscopy. acs.org

Computational studies on similar styrene derivatives show that substituents on the aromatic ring significantly influence the HOMO and LUMO energy levels, thereby altering the molecule's reactivity and polymerization behavior. researchgate.netresearchgate.net

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction. libretexts.org This allows for the identification of transition states—the highest energy point along the reaction coordinate—and the calculation of the activation energy (energy barrier). libretexts.orgfaccts.de This information is critical for predicting reaction rates and understanding mechanisms. nih.gov

For reactions involving this compound, such as its polymerization or other additions to the vinyl group, theoretical methods can:

Locate Transition State Structures: Algorithms like the Nudged Elastic Band (NEB) method can find the geometry of the transition state between reactants and products. faccts.dearxiv.org

Calculate Activation Energies (ΔG‡): The energy difference between the reactants and the transition state determines the kinetic feasibility of a reaction. libretexts.org A lower activation energy corresponds to a faster reaction rate. libretexts.org

Verify Reaction Pathways: Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the desired reactants and products, ensuring the proposed mechanism is valid. joaquinbarroso.com

These predictions help rationalize experimental outcomes and guide the design of new synthetic routes or polymerization processes. nih.gov

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD can simulate the behavior of bulk materials, including polymers in solution or in the solid state. nih.govmdpi.com

For this compound, MD simulations could be employed to:

Model Polymer Chains: Simulate the conformational dynamics of poly(this compound), including chain folding and flexibility.

Study Interactions: Analyze the interaction of the monomer or polymer with solvent molecules, which is crucial for understanding solubility and behavior in solution. nih.govnih.gov

Predict Material Properties: For the resulting polymer, MD can help predict macroscopic properties like the glass transition temperature, density, and mechanical characteristics by simulating the collective behavior of polymer chains. diva-portal.org

Statistical Thermodynamics Approaches

Statistical thermodynamics bridges the gap between the microscopic properties of molecules (obtained from quantum mechanics) and the macroscopic thermodynamic properties of bulk matter (like enthalpy, entropy, and Gibbs free energy). kallipos.gruh.edu It uses statistical methods to relate the average behavior of a large number of molecules to the properties observed in the laboratory. kallipos.gr

In the context of this compound, statistical thermodynamics can be used to:

Calculate Thermodynamic Functions: Use the vibrational frequencies and rotational constants from DFT calculations to compute thermodynamic quantities such as heat capacity and entropy. nptel.ac.inchemeo.com

Predict Phase Equilibria: Models based on statistical thermodynamics, such as COSMO-RS (Conductor-like Screening Model for Real Solvents), can predict properties like vapor pressure and activity coefficients. google.com This is useful for designing separation and purification processes, such as distillation. google.com

Computational Modeling of Polymerization Kinetics and Reactivity Ratios

Computational modeling is a powerful tool for simulating polymerization processes and predicting their outcomes. researchgate.net Specialized software, such as PREDICI, can solve the complex sets of differential equations that describe the concentrations of all species (monomers, radicals, dormant species, polymers of different lengths) during a polymerization reaction. cmu.edu This allows for the prediction of conversion rates, molecular weight distributions, and polymer composition over time. cmu.eduscielo.br

A crucial aspect of copolymerization is the determination of reactivity ratios (e.g., r₁ and r₂). These ratios describe the relative tendency of a growing polymer chain ending in one monomer to add the same monomer versus the other comonomer. frontiersin.org Computational methods can assist in this area by:

Fitting Experimental Data: Using non-linear regression models like the Error-in-Variables-Model (EVM) to accurately estimate reactivity ratios from experimental data of copolymer composition versus monomer feed composition. mdpi.commdpi.com

Predicting Copolymer Composition: Once reactivity ratios are known, models like the Alfrey-Goldfinger equation can be used to predict the instantaneous and cumulative composition of the copolymer as the reaction progresses. mdpi.com

Simulating Copolymerization: Kinetic models can simulate the copolymerization of this compound with other monomers (e.g., styrene, acrylates) to understand how its incorporation will affect the final polymer's properties and microstructure. frontiersin.org

The table below shows a hypothetical comparison of reactivity ratios for a copolymerization involving a generic styrene derivative (Monomer 1) and a comonomer (Monomer 2), illustrating the type of data obtained from these studies.

| Monomer 1 | Monomer 2 | r₁ (M₁ adds M₁) | r₂ (M₂ adds M₂) | Copolymerization Tendency |

|---|---|---|---|---|

| Styrene Derivative | Butyl Acrylate | ~0.7 | ~0.2 | More random incorporation |

| Styrene Derivative | Styrene | ~1.0 | ~1.0 | Ideal, random copolymerization |

| Styrene Derivative | Maleic Anhydride (B1165640) | ~0.02 | ~0 | Strongly alternating |

V. Interaction Studies and Biological Relevance of 3,5 Diacetoxy Styrene Derivatives

Interaction with Biological Molecules

The interaction of styrene (B11656) derivatives with biological molecules is a critical area of study, particularly concerning their metabolic pathways and potential effects on drug-metabolizing enzymes.

Styrene and its derivatives undergo metabolic activation primarily through the cytochrome P450 (P450) enzyme system. researchgate.net The main pathway involves the oxidation of the vinyl side chain, a reaction often catalyzed by CYP2E1, to form styrene oxide. researchgate.netfrontiersin.org This epoxide is then typically hydrolyzed by epoxide hydrolase to styrene glycol, which can be further metabolized to mandelic acid and phenylglyoxylic acid. researchgate.net These metabolites are the major forms excreted in urine. researchgate.net

The degradation of styrene in microorganisms can occur via a side-chain oxygenation pathway involving a sequence of enzymes: styrene monooxygenase (SMO), styrene oxide isomerase (SOI), and phenylacetaldehyde (B1677652) dehydrogenase (PAD). frontiersin.org This pathway highlights the enzymatic potential to transform styrene derivatives into various valuable compounds. frontiersin.org The spatial organization of these enzymes into multi-protein complexes can enhance metabolic flux and limit unwanted interactions with the host organism's cellular processes. nih.gov

While specific studies on the direct enzymatic interactions of 3,5-diacetoxy styrene are limited, the metabolic fate of its core styrene structure provides a foundational understanding. The presence of acetoxy groups would likely be subject to hydrolysis by esterases in biological systems, releasing 3,5-dihydroxystyrene. This dihydroxy derivative would then follow the established metabolic pathways for styrene and its hydroxylated analogues.

Cytochrome P450 enzymes are central to the metabolism of a vast number of drugs, and their modulation can lead to significant drug-drug interactions. nih.govnih.gov Inhibition or induction of CYP isoforms, particularly CYP3A4, CYP2D6, and the CYP2C family, is a major concern in drug development and clinical practice. nih.govmdpi.com Drug-drug interactions can alter the systemic exposure of a drug, potentially leading to adverse reactions from increased concentrations or loss of efficacy from decreased levels. fda.gov

The potential for styrene and its derivatives to interact with CYP enzymes is an area of active investigation. For instance, styrene itself is a substrate for CYP2E1. researchgate.net The metabolites of styrene can also interact with these enzymes. Understanding these interactions is crucial for predicting potential drug-drug interactions. biomolther.org

Precursor in Resveratrol (B1683913) Synthesis and Analogues

This compound serves as a key intermediate in the chemical synthesis of resveratrol and its analogues, which are compounds of significant therapeutic interest. nih.govresearchgate.net

Another synthetic route involves the Wittig reaction. nih.govresearchgate.net However, preparing the necessary intermediate, this compound, can be a multi-step process. nih.gov Researchers have explored various protecting groups and reaction conditions to optimize the yield of these reactions. For example, using unprotected 3,5-dihydroxybenzaldehyde (B42069) in a Wittig reaction has been shown to produce yields as high as 98%. researchgate.net

Table 1: Synthetic Approaches to Resveratrol and Analogues from this compound and Related Precursors

| Reaction Type | Starting Materials | Key Intermediate | Product | Reported Yield | Reference |

| Heck Reaction | This compound, 4-Acetoxyiodobenzene | Resveratrol triacetate | Resveratrol | ~70% | researchgate.netresearchgate.net |

| Wittig Reaction | 3,5-Dihydroxybenzaldehyde, Methylene-triphenylphosphorane | - | Resveratrol | Up to 98% | researchgate.net |

| Heck-type Decarbonylative Coupling | 3,5-Diacetoxybenzoyl chloride, Styrene | - | Resveratrol triacetate | 73% | byu.edu |

The synthetic versatility of this compound and related precursors extends to the creation of a wide range of stilbene (B7821643) derivatives with potential therapeutic applications. researchgate.net Stilbenes, a class of polyphenols, have garnered significant attention for their diverse biological activities. researchgate.net

By modifying the Heck reaction or employing other coupling strategies, various substituted stilbenes can be synthesized. researchgate.netbeilstein-journals.org For example, coupling this compound with different aryl halides allows for the introduction of various substituents on the second aromatic ring, leading to a library of resveratrol analogues. mdpi.com These modifications are aimed at enhancing specific biological activities, such as antioxidant, anti-inflammatory, or antidiabetic properties. nih.govnih.gov

The development of novel stilbene derivatives often involves coupling them with other pharmacologically active moieties, such as nitric oxide (NO) donors, to create hybrid compounds with potentially improved therapeutic profiles for conditions like diabetes. nih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of resveratrol and its analogues influences their biological activity. nih.govmdpi.com These studies have shown that the number and position of hydroxyl groups on the stilbene backbone are critical for their antioxidant and cytotoxic effects. mdpi.comresearchgate.net

For instance, molecules with ortho-dihydroxyl or 4-hydroxy-3-methoxyl groups often exhibit significantly higher antioxidant activity. nih.gov The antioxidant activity of various resveratrol analogues has been evaluated, revealing that certain hydroxylation patterns lead to more potent radical scavenging capabilities than resveratrol itself. nih.govresearchgate.net

The introduction of heteroatoms into the stilbene structure to create heteroaryl analogues is another strategy to improve biological activity and pharmacokinetic properties. rjsocmed.com SAR studies guide the rational design of new stilbene derivatives with enhanced therapeutic potential and selectivity. nih.govrjsocmed.com

Vi. Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

While established methods for synthesizing 3,5-diacetoxy styrene (B11656) exist, future research will likely focus on developing more efficient, sustainable, and scalable pathways. Current syntheses often begin with 3,5-dihydroxybenzaldehyde (B42069), proceeding through a multi-step process that includes protection of the hydroxyl groups, a Wittig reaction to form the vinyl group, deprotection, and subsequent acetylation. mdpi.com

A typical synthetic sequence involves:

Protection: The hydroxyl groups of 3,5-dihydroxybenzaldehyde are protected, for instance, using tert-butyldimethylsilyl (TBDMS) chloride. mdpi.com

Wittig Reaction: The protected aldehyde undergoes a Wittig reaction with a phosphonium (B103445) ylide (e.g., from methyltriphenylphosphonium (B96628) bromide) to create the styrene double bond. mdpi.com

Deprotection: The protecting groups are removed, often using tetrabutylammonium (B224687) fluoride (B91410) (TBAF), to yield 3,5-dihydroxystyrene. mdpi.comacs.org

Acetylation: The final step is the acetylation of the hydroxyl groups using acetic anhydride (B1165640) and a base like pyridine (B92270) to yield 3,5-diacetoxy styrene. mdpi.com A 70% yield for this final step has been reported. mdpi.com

Table 1: Conventional Synthesis Steps for this compound

| Step | Reaction Type | Key Reagents | Intermediate/Product | Reported Yield |

|---|---|---|---|---|

| 1 | Protection | 3,5-dihydroxybenzaldehyde, TBDMS-Cl, DIPEA | 3,5-bis(tert-Butyldimethylsilyloxy) benzaldehyde (B42025) | - |

| 2 | Wittig Reaction | Methyltriphenylphosphonium bromide, Base | (5-vinyl-1,3-phenylene)bis(oxy)bis(tert-butyldimethylsilane) | - |

| 3 | Deprotection | Tetrabutylammonium fluoride (TBAF) | 3,5-Dihydroxystyrene | 91% acs.org |

| 4 | Acetylation | Acetic anhydride, Pyridine, DMAP | This compound | 70% mdpi.com |

Alternative Protecting Groups: Investigations into different protecting groups that might offer higher yields or milder reaction conditions during the Wittig reaction have shown moderate success. researchgate.net

Catalytic and Biocatalytic Routes: The development of catalytic decarboxylation pathways, as demonstrated for other vinylphenol derivatives, could provide a more direct route from substituted cinnamic acids. researchgate.net Furthermore, leveraging microbial or enzymatic processes for the synthesis of the 3,5-dihydroxystyrene precursor could offer a green alternative to traditional chemical methods, drawing inspiration from the biotransformation of related polyphenols like resveratrol (B1683913). researchgate.netresearchgate.netnih.gov

One-Pot Syntheses: Designing a "one-pot" or tandem reaction sequence where multiple transformations occur in a single reaction vessel would significantly improve efficiency. For instance, a Knoevenagel condensation followed by decarboxylation has been used for similar structures. researchgate.netgoogle.com

Advanced Polymer Architectures and Applications in Nanoscience

The polymerization of this compound opens the door to functional polymers where the acetoxy groups can be hydrolyzed to yield poly(3,5-dihydroxystyrene). This phenolic polymer is a platform for creating advanced materials with tailored properties. Future work will focus on synthesizing complex polymer architectures and exploring their use in nanoscience. uq.edu.au

Controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are crucial for designing these architectures. jchemrev.com This control allows for the synthesis of:

Block Copolymers: Polymers with distinct blocks of different monomers. Research on the related poly(3,4-diacetoxystyrene) has shown that block copolymers with fluorinated methacrylates can self-assemble into highly ordered nanostructures. nih.gov These materials are valuable for next-generation nanolithography, enabling the creation of patterns with sub-5 nm feature sizes for advanced electronics. nih.gov

Star, Graft, and Dendritic Polymers: These complex, non-linear architectures can be built using macromolecular engineering techniques, offering unique solution and bulk properties for applications in catalysis and drug delivery. uq.edu.aupremc.org

Functional Nanoparticles: Polystyrene-based nanoparticles are widely used as model systems to study bio-nano interactions. beilstein-journals.org Nanoparticles derived from poly(this compound) could be surface-functionalized after deacetylation, providing a versatile platform for creating targeted drug delivery vehicles or diagnostic agents. beilstein-journals.orgnih.gov

Table 2: Research on Block Copolymers Derived from Acetoxystyrenes for Nanoscience

| Block Copolymer System | Polymerization Method | Key Finding | Potential Application | Reference |

|---|---|---|---|---|

| PPDFMA-b-P4AS | RAFT | Self-assembles into cylindrical domains (5.0 nm) | Sub-5 nm lithographic patterning, organic transistors | nih.gov |

| PPDFMA-b-PDAS | RAFT | Self-assembles into cylindrical domains (4.8 nm) with a high χ value (0.37) | High-resolution nanopatterning for microelectronics | nih.gov |

PPDFMA: Poly(pentadecafluorooctyl methacrylate), P4AS: Poly(4-acetoxystyrene), PDAS: Poly(3,4-diacetoxystyrene), χ: Flory-Huggins interaction parameter.

The ability to create well-defined nanostructures through self-assembly is a key driver for future research. nih.gov These materials could be used to create nanocomposites for energy storage or advanced coatings. mdpi.comresearchgate.net

Targeted Bio-conjugation and Biomedical Materials

The true biomedical potential of this compound is realized after its polymerization and subsequent deacetylation to poly(3,5-dihydroxystyrene). The resulting phenolic hydroxyl groups provide reactive sites for the covalent attachment (bio-conjugation) of biomolecules, such as peptides, antibodies, or drugs. smolecule.com This functionality is a cornerstone for creating sophisticated biomedical materials.

Future research directions include:

Bio-adhesives and Hydrogels: The dihydroxyphenyl (catechol-like) structure of the deprotected polymer is inspired by the adhesive proteins of mussels. researchgate.net This suggests that polymers derived from this compound could be developed into powerful, biocompatible adhesives for surgical applications or for tissue repair, functioning effectively in moist environments. researchgate.net

Drug Delivery Systems: The polymer backbone can be functionalized with targeting ligands to direct nanoparticles or polymer-drug conjugates to specific cells or tissues, such as tumors. mdpi.com The polymer itself can be designed to be biodegradable, potentially by incorporating cleavable linkages (e.g., disulfide bonds) into the polymer backbone, allowing for triggered drug release in response to specific biological cues like the reductive environment inside cancer cells. researchgate.net

Tissue Engineering Scaffolds: Additive manufacturing techniques, such as 3D printing, can be used to fabricate scaffolds from these functional polymers. manchester.ac.uk These scaffolds can be designed with specific mechanical properties and surface chemistries to support cell adhesion, proliferation, and differentiation, promoting the regeneration of tissues like bone or cartilage. nih.govuc.pt

Table 3: Potential Biomedical Applications of Poly(3,5-dihydroxystyrene) Derivatives

| Application Area | Required Polymer Property | Underlying Principle | Emerging Trend |

|---|---|---|---|

| Surgical Adhesives | Strong adhesion in aqueous environments | Catechol-like moieties forming strong bonds with tissue surfaces | Mussel-inspired biocompatible glues researchgate.net |

| Targeted Drug Delivery | Surface-modifiable, biocompatible | Conjugation of targeting ligands and therapeutic agents to hydroxyl groups | Stimuli-responsive systems for triggered release researchgate.net |

| Tissue Engineering | 3D-printable, promotes cell growth | Scaffold architecture and surface chemistry guide tissue regeneration | Bio-inks for additive manufacturing manchester.ac.uk |

| Antimicrobial Surfaces | Inherent or conjugated antimicrobial activity | Phenolic compounds are known to have antimicrobial properties | Developing materials that resist biofilm formation researchgate.net |

Integration of Computational and Experimental Methodologies

A synergistic approach combining computational modeling and experimental validation will accelerate the development of materials based on this compound. Computational chemistry can predict material properties and reaction outcomes, guiding experimental efforts and reducing trial-and-error. researchgate.net

Key areas for integration include:

Reaction Pathway and Mechanism Analysis: Quantum mechanics methods like Density Functional Theory (DFT) can be used to model reaction mechanisms, such as polymerization kinetics or the efficiency of different catalytic systems. researchgate.net This can help in optimizing reaction conditions and in the in silico design of novel, more efficient synthetic pathways. researchgate.netresearchgate.net

Polymer Property Prediction: Molecular dynamics (MD) simulations can predict the bulk and solution properties of new polymer architectures. This includes simulating the self-assembly of block copolymers to predict the resulting nanostructures, or modeling the interaction of a functionalized polymer with a biological target, such as a protein or cell membrane. nih.gov

Materials by Design: The ultimate goal is a "materials by design" approach. This involves using computational tools to define a polymer structure that will have a desired set of properties for a specific application. Experimental synthesis and characterization would then be used to validate and refine the computational predictions. For example, predicting the Flory-Huggins interaction parameter (χ) computationally can guide the synthesis of block copolymers that will self-assemble into a desired morphology for nanolithography. nih.gov

Table 4: Synergy of Computational and Experimental Methods

| Research Goal | Computational Method | Experimental Validation |

|---|---|---|

| Optimize Synthesis | DFT calculations of reaction energies and transition states researchgate.net | Kinetic studies, yield optimization, product analysis (NMR, GC-MS) |

| Predict Nanostructure | MD simulations of block copolymer self-assembly | SEM, AFM, Small-Angle X-ray Scattering (SAXS) nih.gov |

| Design Bio-interactions | Molecular docking of polymer-ligand complexes | Cell viability assays, binding affinity studies, in vivo imaging mdpi.comnih.gov |

| Evaluate Mechanical Properties | Coarse-grained simulations of polymer networks | Dynamic Mechanical Analysis (DMA), tensile testing mdpi.com |

By integrating these powerful predictive tools with rigorous experimental work, the path from monomer design to functional, high-impact materials can be made significantly more efficient and innovative.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。